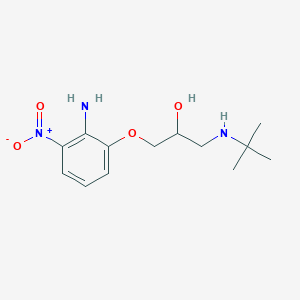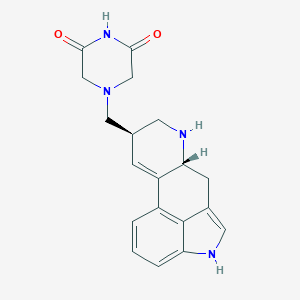![molecular formula C18H19BrN2O3 B238772 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B238772.png)
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields. BMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is believed to exert its effects through the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to bind to the ATP-binding site of CK2 and inhibit its activity, thereby disrupting the signaling pathways that are regulated by CK2.
生化和生理效应
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells, which is believed to be due to its inhibition of CK2. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be due to its interaction with the peptide and prevention of its aggregation. Additionally, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments, including its specificity for CK2 and its ability to induce apoptosis in cancer cells. However, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
未来方向
There are several future directions for research on 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide. One potential direction is to further investigate its mechanism of action and its effects on various cellular processes. Another potential direction is to develop more efficient synthesis methods for 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, as well as to develop analogs with improved solubility and lower toxicity. Additionally, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide could be studied further as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
合成方法
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized through various methods, including the reaction of 5-bromo-2-methoxybenzoic acid with 4-(4-morpholinyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the resulting product is purified through recrystallization or column chromatography.
科学研究应用
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been of great interest in scientific research due to its potential applications in various fields. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been studied as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
属性
产品名称 |
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide |
|---|---|
分子式 |
C18H19BrN2O3 |
分子量 |
391.3 g/mol |
IUPAC 名称 |
5-bromo-2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-17-7-2-13(19)12-16(17)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI 键 |
GAZSJOYQSFYYHI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)


![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

